

11-Amino-1-undecanethiol hydrochloride structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 11-Amino-1-undecanethiol

Cat. No.: B1244797 Get Quote

An In-depth Technical Guide to **11-Amino-1-undecanethiol** Hydrochloride: Structure, Properties, and Applications in Research and Development

Introduction

11-Amino-1-undecanethiol hydrochloride (AUT) is an organosulfur compound that plays a critical role in surface chemistry and nanotechnology.[1] It is an alkanethiol featuring an 11-carbon chain, terminated by a thiol (-SH) group at one end and an amino (-NH2) group at the other.[2] The hydrochloride salt form enhances its solubility and stability, particularly in aqueous solutions.[2]

The primary utility of AUT lies in its ability to form well-ordered, self-assembled monolayers (SAMs) on noble metal surfaces, most notably gold.[1][3] The thiol group forms a strong covalent bond with the gold substrate, while the terminal amino group remains exposed, providing a reactive site for the immobilization of various biomolecules such as proteins, DNA, and drugs.[2] This bifunctional nature makes AUT an invaluable tool for researchers, scientists, and drug development professionals in creating functionalized surfaces for a wide array of applications, including biosensors, drug delivery systems, and tissue engineering platforms.[2]

Chemical Structure and Properties

The molecular structure of **11-Amino-1-undecanethiol** hydrochloride consists of a C11 alkyl chain that provides a defined length and van der Waals interactions for monolayer stability. The

thiol headgroup serves as the anchor to the substrate, and the terminal amine functions as a versatile chemical handle.

Property	Value
Chemical Formula	HS(CH2)11NH2 · HCl
Molecular Weight	239.85 g/mol [4]
CAS Number	143339-58-6[3]
Appearance	White to off-white crystalline powder[2][5]
Melting Point	120-170 °C[5]
Solubility	Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, practically insoluble in water.[5]
SMILES String	CI[H].NCCCCCCCCCS
InChI Key	LOQACAFAHHWTBJ-UHFFFAOYSA-N
Storage Temperature	2-8°C[5]

Synthesis

The synthesis of **11-Amino-1-undecanethiol** hydrochloride is typically achieved through a multi-step process. A general synthetic route involves:

- Alkylation of a Thiol: The process may start with simpler thiols, which undergo alkylation reactions to introduce the eleven-carbon chain.
- Introduction of the Amino Group: An amino group is introduced at the opposite end of the alkyl chain.
- Hydrochlorination: The final step involves reacting the amino-thiol with hydrochloric acid.
 This protonates the amino group, forming the hydrochloride salt, which improves the compound's stability and solubility in certain solvents.[2]

Core Application: Self-Assembled Monolayers (SAMs)

The defining application of AUT is its use in forming SAMs on gold surfaces. This process is driven by the strong affinity of sulfur for gold. When a gold substrate is exposed to a solution of AUT (typically a 1 mM solution in ethanol), the thiol groups spontaneously chemisorb onto the gold surface, leading to a highly organized, dense monolayer.[6][7] The alkyl chains align and pack closely due to van der Waals forces, creating a well-defined interface.[3]

These AUT SAMs are instrumental in various fields:

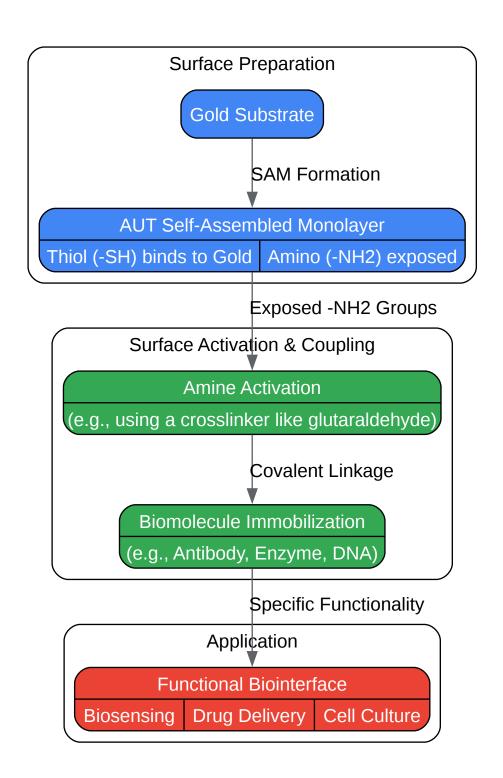
- Biosensors: The terminal amino groups can be used to covalently attach biorecognition elements like antibodies or enzymes. This functionalized surface can then be used to detect specific target molecules with high sensitivity.[2]
- Drug Delivery: Gold nanoparticles functionalized with AUT can be used as carriers for therapeutic agents. Drugs can be attached to the amino groups, creating targeted delivery systems that can enhance efficacy and minimize side effects.[2]
- Surface Functionalization: AUT SAMs provide a robust method to modify the chemical and physical properties of surfaces for applications in nanotechnology and materials science.[2]
- Biochemical Research: These monolayers serve as model systems for studying interactions between biomolecules and cell membranes.[2][8]
- Tissue Engineering: Surfaces can be modified with AUT to attach cell adhesion molecules, thereby promoting cell attachment and growth for tissue regeneration.[2]

Experimental Protocols

The formation and characterization of AUT SAMs involve several key experimental techniques.

Protocol for SAM Formation

Substrate Preparation: Gold-coated substrates (e.g., silicon wafers, glass slides) are cleaned
to remove organic contaminants. This is often achieved by piranha solution treatment (a
mixture of sulfuric acid and hydrogen peroxide) or UV/ozone cleaning.



- Immersion: The cleaned gold substrate is immersed in a dilute solution of 11-Amino-1-undecanethiol hydrochloride, typically 1 mM in absolute ethanol.[7]
- Incubation: The immersion is carried out for a period ranging from 12 to 48 hours to allow for the formation of a well-ordered monolayer. While initial formation is rapid, a longer incubation time allows for molecular rearrangement and defect healing.[6][7]
- Rinsing and Drying: After incubation, the substrate is thoroughly rinsed with the solvent (e.g., ethanol) to remove non-chemisorbed molecules and then dried under a stream of inert gas (e.g., nitrogen or argon).

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 11-AMINO-1-UNDECANETHIOL | 143339-58-6 [chemicalbook.com]
- 2. Buy 11-Amino-1-undecanethiol hydrochloride | 143339-58-6 [smolecule.com]
- 3. Self Assembled Monolayer Reagent 11-Amino-1-undecanethiol, hydrochloride | CAS 143339-58-6 Dojindo [dojindo.com]
- 4. synchem.de [synchem.de]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. 11-Amino-1-undecanethiol hydrochloride | 143339-58-6 | TFA33958 [biosynth.com]
- To cite this document: BenchChem. [11-Amino-1-undecanethiol hydrochloride structure].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244797#11-amino-1-undecanethiol-hydrochloride-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com